molecular formula C22H32O3 B1252237 3-Oxo-23,24-bisnorchol-4-en-22-oic acid

3-Oxo-23,24-bisnorchol-4-en-22-oic acid

货号: B1252237
分子量: 344.5 g/mol
InChI 键: QETBTXOVEBTJQH-WAMTXRNCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-Oxo-23,24-bisnorchol-4-en-22-oic acid is a C22 steroid acid that serves as a key intermediate in the bacterial catabolic pathway of cholesterol and phytosterols . This compound is of significant research value for studying microbial steroid metabolism, particularly in actinobacteria such as Mycobacterium and Mycolicibacterium species . Its main application lies in its role as a precursor for the synthesis of valuable steroid synthons with pharmaceutical relevance . In biochemical pathways, this compound can be activated to its coenzyme A thioester (4-BNC-CoA), which is a physiological substrate for the Rieske monooxygenase 3-ketosteroid 9α-hydroxylase (KshAB) in Mycobacterium tuberculosis . The activity of this enzyme is essential for the cleavage of the steroid B-ring and is a identified virulence factor in the pathogen . Furthermore, the CoA-thioester derivative acts as a high-affinity ligand for the transcriptional repressor KstR, which regulates a large set of genes responsible for cholesterol catabolism in M. tuberculosis . Research into these mechanisms provides critical insights into bacterial survival during infection and offers potential avenues for therapeutic intervention . Additionally, this steroid acid is a potential biomarker for the consumption of various food items, including cauliflower, tea, and chanterelle, as it can be found in these products . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C22H32O3

分子量

344.5 g/mol

IUPAC 名称

(2S)-2-[(8S,9S,10R,13S,14S,17R)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]propanoic acid

InChI

InChI=1S/C22H32O3/c1-13(20(24)25)17-6-7-18-16-5-4-14-12-15(23)8-10-21(14,2)19(16)9-11-22(17,18)3/h12-13,16-19H,4-11H2,1-3H3,(H,24,25)/t13-,16-,17+,18-,19-,21-,22+/m0/s1

InChI 键

QETBTXOVEBTJQH-WAMTXRNCSA-N

手性 SMILES

C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(=O)O

规范 SMILES

CC(C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(=O)O

同义词

3-O-P-20-CA
3-oxo-4-pregnene-20-carboxylic acid
3-oxo-4-pregnene-20beta-carboxylic acid

产品来源

United States

Occurrence and Biosynthetic/catabolic Pathways of 3 Oxo 23,24 Bisnorchol 4 En 22 Oic Acid

Identification in Cholesterol and Bile Acid Catabolism

This compound has been identified as a key metabolite in several bacterial species known for their ability to utilize steroids as a carbon source. Its presence underscores a common strategy in the microbial world for dismantling the complex cholesterol molecule.

Role in Mycobacterium tuberculosis Cholesterol Degradation Pathway

In Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, the ability to metabolize host-derived cholesterol is linked to its virulence and persistence. nih.gov 3-Oxo-23,24-bisnorchol-4-en-22-oic acid is an intermediate in the cholesterol degradation pathway of this pathogen. ebi.ac.uk The cholesterol side chain is metabolized through a process analogous to fatty acid β-oxidation. nih.gov

The compound, in its coenzyme A (CoA) thioester form, 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA), is a physiological substrate for the 3-ketosteroid 9α-hydroxylase (KshAB). ebi.ac.ukebi.ac.uk This enzyme is a critical virulence factor in Mtb, and its action on 4-BNC-CoA demonstrates that the degradation of the cholesterol side chain and the steroid rings occur concurrently. ebi.ac.uk The apparent specificity constant (kcat/Km) of KshAB for CoA thioester substrates like 4-BNC-CoA is significantly higher than for their corresponding 17-keto compounds, indicating their physiological relevance. ebi.ac.uk

Intermediary in Rhodococcus jostii Cholate (B1235396) Catabolism

Rhodococcus jostii RHA1 is a soil bacterium known for its extensive catabolic capabilities, including the degradation of cholate, a type of bile acid. ebi.ac.uk In its cholate catabolic pathway, acyl-CoA synthetases play a crucial role in activating the steroid side chain for β-oxidation. ebi.ac.uk One such enzyme, CasI, is a steroid-22-oyl-CoA synthetase that activates metabolites with a C3 side chain, such as 3-oxo-23,24-bisnorchol-4-en-22-oate. ebi.ac.ukebi.ac.uk This activation is a key step that prepares the molecule for further degradation.

Involvement in Pseudomonas sp. and Comamonas testosteroni Bile Acid Degradation

Various species of Pseudomonas and Comamonas testosteroni are well-studied models for aerobic bile acid degradation. mdpi.comnih.gov The degradation process in these bacteria generally involves the initial oxidation of the A-ring and the stepwise removal of the C5 carboxylic side chain, leading to the formation of intermediates like this compound. mdpi.comnih.gov

In Pseudomonas sp., acidic intermediates derived from the initial catabolism of deoxycholic acid have been identified, including a compound closely related to this compound. nih.gov Comamonas testosteroni TA441 is known to degrade cholic acid, a major bile acid, and its degradation pathway involves the breakdown of the steroid core structure. nih.govresearchgate.net The degradation of the side chain in these organisms follows a β-oxidation-like process, which would involve intermediates like this compound before the complete cleavage of the steroid rings. researchgate.net

Production in Mycolicibacterium smegmatis Sterol Transformation

Mycolicibacterium smegmatis, a non-pathogenic relative of M. tuberculosis, is widely used in the industrial production of steroid synthons from natural sterols like cholesterol and phytosterols (B1254722). nih.govnih.gov In this bacterium, this compound is a precursor in a side pathway that can lead to the formation of C22 steroids of pharmaceutical interest, such as 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC). nih.govnih.gov

The formation of 4-HBC involves the aldolytic cleavage of 22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA to produce (20S)-3-oxopregn-4-ene-20-carboxaldehyde (3-OPA), which is then reduced to 4-HBC. nih.govbiorxiv.org The pathway leading to C19 steroids like androstenedione (B190577) (AD) also proceeds through related intermediates, and the diversion of metabolic flux towards either C19 or C22 steroids can be controlled by modifying key enzymes. mdpi.com

Precursors and Downstream Metabolites

The formation of this compound is a result of the partial degradation of the cholesterol side chain, and its subsequent metabolism leads to the complete breakdown of the steroid molecule.

Formation from Cholestenone and Related Steroids

The biosynthesis of this compound begins with the oxidation of cholesterol to cholestenone. biorxiv.org The aliphatic side chain of cholestenone is then degraded through a series of β-oxidation cycles. This process involves the removal of acetyl-CoA and propionyl-CoA units. nih.gov The initial steps lead to the formation of 3-oxo-4-cholesten-26-oic acid, which is then further shortened. ebi.ac.uk This series of reactions ultimately yields this compound.

The central metabolic pathways for steroid degradation in several bacteria are summarized in the table below, highlighting the position of this compound.

OrganismCatabolic PathwayPrecursor(s)Key IntermediateDownstream Product(s)
Mycobacterium tuberculosis Cholesterol DegradationCholesterol, Cholestenone3-Oxo-23,24-bisnorchol-4-en-22-oyl-CoARing-cleaved metabolites
Rhodococcus jostii Cholate CatabolismCholic Acid3-Oxo-23,24-bisnorchol-4-en-22-oateFurther degraded products
Pseudomonas sp. Bile Acid DegradationDeoxycholic AcidRelated acidic intermediatesCentral metabolites
Comamonas testosteroni Bile Acid DegradationCholic AcidRelated intermediatesRing-cleaved metabolites
Mycolicibacterium smegmatis Sterol TransformationCholesterol, PhytosterolsThis compound22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC), Androstenedione (AD)

Conversion to Coenzyme A Thioester Derivatives (e.g., 3-Oxo-23,24-bisnorchol-4-en-22-oyl-CoA)

For further metabolism to occur, the carboxylic acid group of this compound must be activated. This activation is achieved by its conversion into a high-energy thioester derivative with coenzyme A (CoA), forming 3-Oxo-23,24-bisnorchol-4-en-22-oyl-CoA. researchgate.netebi.ac.uk This reaction is catalyzed by a class of enzymes known as acyl-CoA synthetases. ebi.ac.ukebi.ac.uk

Specifically, studies have identified steroid-22-oyl-CoA synthetases, such as CasI from Rhodococcus jostii RHA1, which are responsible for activating metabolites with a C3 side chain, like 3-oxo-23,24-bisnorchol-4-en-22-oate. ebi.ac.ukebi.ac.uk The formation of this CoA thioester is a critical step, as it is the actual substrate for the subsequent enzymatic reactions that lead to either further side-chain degradation or other modifications. ebi.ac.uk Research on Mycobacterium tuberculosis has shown that CoA thioesters of cholesterol degradation intermediates are the physiological substrates for key enzymes in the pathway, indicating that side-chain cleavage and ring degradation occur concurrently. ebi.ac.ukebi.ac.uk

Table 1: Key Enzymes in CoA Thioester Formation

Enzyme ClassSpecific Enzyme ExampleOrganismFunctionReference
Acyl-CoA SynthetaseCasIRhodococcus jostii RHA1Catalyzes the formation of a CoA thioester from the corresponding steroid acid. ebi.ac.uk, ebi.ac.uk
Acyl-CoA SynthetaseRhodococcal acyl-CoA synthetaseRhodococcus sp.Used experimentally to produce CoA thioesters of cholesterol derivatives for substrate analysis. ebi.ac.uk, ebi.ac.uk

Degradation to C19 Steroid Synthons (e.g., Androstenedione)

One of the major metabolic fates of 3-Oxo-23,24-bisnorchol-4-en-22-oyl-CoA is its further degradation to C19 steroids, which are valuable precursors for the synthesis of sex hormones and other pharmaceuticals. researchgate.netresearchgate.net The primary C19 synthon produced through this pathway is androst-4-ene-3,17-dione (AD). researchgate.netbiorxiv.org

This conversion involves a series of enzymatic steps that cleave the remaining side chain from the steroid nucleus. Key enzymes in this process within Mycobacterium species include Hsd4A and FadA5. mdpi.com

Hsd4A is a dual-function enzyme with both dehydrogenase and hydratase activities that participates in the β-oxidation of the steroid side chain. mdpi.comnih.gov

FadA5 is a thiolase that cleaves the bond between C17 and C20, releasing a propionyl-CoA unit and yielding the C19 steroid core. mdpi.com

The pathway leading to AD is a central route in sterol catabolism. By manipulating the genes encoding these enzymes, it is possible to block further degradation of the steroid rings and accumulate AD as the final product. biorxiv.orgresearchgate.net

Table 2: Key Enzymes in the Degradation to C19 Steroids

EnzymeFunctionOrganism StudiedReference
Hsd4AA dual-function enzyme involved in the β-oxidation of the steroid side chain.Mycobacterium neoaurum, Mycobacterium fortuitum nih.gov, mdpi.com
FadA5A thiolase that cleaves the C17 side chain to yield C19 steroids and acetyl-CoA.Mycobacterium neoaurum, Mycobacterium fortuitum nih.gov, mdpi.com

Formation of C22 Steroid Intermediates (e.g., 22-Hydroxy-23,24-bisnorchol-4-en-3-one)

Alternatively, the metabolic pathway can branch to form other C22 steroid intermediates, which are also pharmaceutically important, particularly for the synthesis of progestogens and corticosteroids. researchgate.netbohrium.com A key C22 intermediate is 22-hydroxy-23,24-bisnorchol-4-en-3-one (4-HBC). researchgate.netresearchgate.netnih.gov

The formation of 4-HBC represents a lateral branch off the main degradation pathway. In Mycolicibacterium smegmatis, this involves a two-step process starting from a precursor, 22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA (22-OH-BCN-CoA):

An aldolase (B8822740), named msSal (encoded by the MSMEG_6561 gene), catalyzes a retro-aldol elimination of acetyl-CoA from 22-OH-BCN-CoA to produce an aldehyde intermediate, (20S)-3-oxopregn-4-ene-20-carboxaldehyde (3-OPA). researchgate.netnih.govnih.gov

This aldehyde (3-OPA) is then reduced to the corresponding alcohol (4-HBC) by an aldehyde dehydrogenase named msRed (encoded by MSMEG_6563) or, less efficiently, by another reductase, msOpccR . researchgate.netnih.govnih.gov

The production of 4-HBC can be considered a metabolic side-product in strains engineered to produce AD, but it is also a target product in its own right. researchgate.netnih.gov

Table 3: Key Enzymes in the Formation of C22 Intermediates

EnzymeGeneFunctionOrganism StudiedReference
msSalMSMEG_6561Aldolase that converts 22-OH-BCN-CoA to 3-OPA via retro-aldol elimination.Mycolicibacterium smegmatis nih.gov, nih.gov, researchgate.net
msRedMSMEG_6563Aldehyde dehydrogenase that reduces 3-OPA to 4-HBC.Mycolicibacterium smegmatis nih.gov, nih.gov, researchgate.net
msOpccRMSMEG_1623Reductase that can also reduce 3-OPA to 4-HBC, but less efficiently than msRed.Mycolicibacterium smegmatis nih.gov, researchgate.net

Proposed Metabolic Pathways and Branching Points

The metabolism of this compound and its CoA derivative stands at a critical metabolic crossroads in sterol degradation. From this point, the pathway can diverge, leading to either C19 or other C22 steroid products. The direction of the metabolic flux is determined by the activity of specific enzymes, which act as control points. researchgate.netnih.gov

The primary branching point is controlled by the enzyme Hsd4A . mdpi.comnih.gov

High Hsd4A activity favors the continuation of the β-oxidation-like process, leading to the cleavage of the side chain and the formation of C19 steroids like Androstenedione (AD). researchgate.netmdpi.com

Inactivation or deletion of the hsd4A gene blocks this main degradation route. This blockage causes metabolic intermediates to be shunted towards alternative pathways, leading to the accumulation of C22 steroids such as 22-hydroxy-23,24-bisnorchol-4-en-3-one (4-HBC) or 9,22-dihydroxy-23,24-bisnorchol-4-en-3-one (9-OHBA). researchgate.netmdpi.combohrium.com

Another key branching point involves the aldolase SalA in Mycobacterium neoaurum. The deletion of the gene for this enzyme was shown to completely eliminate the formation of the by-product 4-HBC, thereby increasing the yield of C19 steroids. researchgate.net This demonstrates that the pathway leading to 4-HBC is a distinct branch that competes for intermediates with the main C19 steroid production line.

Metabolic engineering strategies frequently target these branching point enzymes. By deleting or overexpressing the genes that encode them, researchers can redirect the flow of sterol metabolism to selectively produce high yields of either C19 or specific C22 steroid synthons for pharmaceutical use. researchgate.netbohrium.com

Table 4: Summary of Metabolic Branching Points

Branch Point IntermediateEnzyme Controlling FluxPathway Favored by Enzyme ActivityAlternative Pathway (Low/No Activity)Reference
22-hydroxyl-3-oxochol-4-en-24-oyl-CoAHsd4ADegradation to C19 Steroids (e.g., Androstenedione)Accumulation of C22 Steroids (e.g., 4-HBC, 9-OHBA) researchgate.net, mdpi.com
22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoASalA / msSalFormation of 4-HBC via 3-OPAIncreased flux towards C19 Steroids (e.g., ADD) researchgate.net, researchgate.net

Enzymology of 3 Oxo 23,24 Bisnorchol 4 En 22 Oic Acid Metabolism

Acyl-CoA Synthetases Involved in Activation and Degradation

The initial step in the metabolism of steroid side chains, including that of 3-oxo-23,24-bisnorchol-4-en-22-oic acid, is its activation to a coenzyme A (CoA) thioester. nih.govmdpi.com This activation is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs), which belong to a large group of acyl-adenylate/thioester-forming enzymes. asm.orgnih.gov The reaction proceeds in two steps, starting with the formation of an acyl-adenylate intermediate. nih.gov

Characterization of Steroid-22-oyl-CoA Synthetases (e.g., CasI)

A specific acyl-CoA synthetase, CasI from Rhodococcus jostii RHA1, has been identified and characterized as a steroid-22-oyl-CoA synthetase. asm.orgnih.gov This enzyme is responsible for activating steroid metabolites that possess a C3 side chain, a characteristic feature of intermediates that accumulate during the catabolism of cholate (B1235396). asm.orgnih.gov Phylogenetic analysis of numerous acyl-CoA synthetases predicted to be involved in steroid metabolism has shown that CasI represents a distinct class of orthologs specifically functioning in the degradation of these C3 side-chain metabolites. asm.orgebi.ac.uk

Substrate Specificity and Kinetic Parameters

Enzymatic studies have revealed that acyl-CoA synthetases involved in steroid degradation exhibit a strong preference for the length of the alkanoate substituent on the steroid nucleus, while showing tolerance for variations in the steroid ring structure itself. asm.org CasI, for instance, demonstrates similar apparent specificities for substrates with either an intact or a significantly degraded steroid nucleus. asm.orgnih.gov

The catalytic efficiency of CasI has been quantified for 3-oxo-23,24-bisnorchol-4-en-22-oate. The kinetic parameters highlight the enzyme's high affinity and turnover rate for this specific substrate.

SubstrateEnzymekcat/Km (M⁻¹ s⁻¹)
3-Oxo-23,24-bisnorchol-4-en-22-oateCasIRHA12.4 × 10⁵ ± 0.1 × 10⁵
1β(2′-propanoate)-3aα-H-4α(3″-propanoate)-7aβ-methylhexahydro-5-indanoneCasIRHA13.2 × 10⁵ ± 0.3 × 10⁵

Dehydrogenases and Hydratases Facilitating Side-Chain Modifications

Following activation to its CoA ester, the steroid side-chain undergoes a series of reactions analogous to the β-oxidation of fatty acids. mdpi.com This process involves sequential dehydrogenation and hydration steps catalyzed by specific acyl-CoA dehydrogenases and hydratases.

Acyl-CoA Dehydrogenases (e.g., ChsE4-ChsE5, ChsE1-ChsE2)

In Mycobacterium tuberculosis, several acyl-CoA dehydrogenases (ACADs) are involved in steroid side-chain degradation. nih.govresearchgate.net These enzymes are often heterotetrameric, composed of α and β subunits (α2β2). nih.govacs.org

ChsE4-ChsE5: This heterotetrameric enzyme is primarily responsible for the initial dehydrogenation in the first cycle of cholesterol side-chain β-oxidation. nih.govnih.gov It exhibits broad substrate specificity and can also act on shorter side-chain steroid metabolites. nih.govnih.gov The crystal structure of ChsE4-ChsE5 has been determined, revealing an enlarged binding cavity that can accommodate bulky steroid substrates. nih.govnih.gov

ChsE1-ChsE2: This α2β2 heterotetrameric ACAD is encoded by the igr operon and is crucial for the last cycle of β-oxidation, specifically catalyzing the dehydrogenation of metabolites with a three-carbon side chain, such as the CoA ester of this compound. nih.govacs.orgresearchgate.net The loss of ChsE1-ChsE2 can be compensated for by the functional redundancy of ChsE4-ChsE5. nih.govnih.gov

EnzymePrimary Substrate Side-Chain LengthOrganism
ChsE4-ChsE5C8 (can also act on C5 and C3)Mycobacterium tuberculosis
ChsE1-ChsE2C3Mycobacterium tuberculosis

Hydratases (e.g., ChsH1-ChsH2)

The subsequent step in the β-oxidation-like pathway is the hydration of the enoyl-CoA product formed by the acyl-CoA dehydrogenase. This reaction is catalyzed by enoyl-CoA hydratases. In steroid metabolism, these are often heteromeric enzymes. nih.gov

The ChsH1-ChsH2 hydratase, encoded by genes within the same operon as ChsE1-ChsE2, is responsible for hydrating the product of the ChsE1-ChsE2-catalyzed dehydrogenation. researchgate.net ChsH1 contains the catalytic machinery, while ChsH2 has a modified structure that facilitates the binding of the bulky steroid ring system, positioning the side chain for hydration by ChsH1. nih.gov This heteromeric structure is a key adaptation for processing steroid substrates. nih.gov

Aldolases in Steroid Side-Chain Cleavage

The final step in the removal of the propionyl side chain resulting from the β-oxidation of 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA is a carbon-carbon bond cleavage reaction. This is catalyzed by a specialized aldolase (B8822740). researchgate.netnih.gov In Mycobacterium smegmatis, an aldolase encoded by the MSMEG_6561 gene, also known as msSal, is responsible for the retro-aldol elimination of acetyl-CoA from a 22-hydroxy steroid intermediate. nih.govnih.gov This reaction ultimately leads to the cleavage of the C17 side chain. nih.gov

In some bacteria, the aldolase forms a complex with the hydratase, suggesting a channeling of the substrate between the active sites to increase efficiency. nih.govbiorxiv.org For instance, the aldolase Ltp2 has been shown to form a complex with a domain of the hydratase ChsH2. nih.gov This structural arrangement highlights the coordinated enzymatic machinery required for the complete degradation of the steroid side chain.

Identification and Functional Analysis of Key Aldolases (e.g., MSMEG_6561, Ltp2)

The breakdown of the steroid side chain to form C22 intermediates like this compound is followed by the action of aldolases, which are crucial for further catabolism. In Mycolicibacterium smegmatis, the enzyme MSMEG_6561, a Sal-like aldolase termed msSal, has been identified as a key player. nih.govnih.gov Functional analysis has demonstrated that msSal catalyzes the retro-aldol elimination of acetyl-CoA from 22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA, which is a precursor metabolite. nih.govnih.gov This reaction yields 3-oxo-4-pregnene-20-carboxyl aldehyde (3-OPA). nih.gov The gene encoding this aldolase is located adjacent to a gene for an aldehyde dehydrogenase (MSMEG_6563), suggesting a coordinated function in the metabolic pathway. nih.govnih.gov

Another significant aldolase is Ltp2, which has also been implicated in steroid degradation pathways. While detailed functional analysis in the direct context of this compound is part of a broader understanding of steroid catabolism, its role highlights the common strategies bacteria employ to dismantle the complex steroid structure.

Enzyme (Gene)OrganismFunctionSubstrate(s)Product(s)
msSal (MSMEG_6561)Mycolicibacterium smegmatisCatalyzes retro-aldol elimination of acetyl-CoA. nih.govnih.gov22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA nih.govnih.gov3-oxo-4-pregnene-20-carboxyl aldehyde (3-OPA) nih.gov
Ltp2Various BacteriaGeneral steroid aldolase activity in side-chain degradation.Steroid side-chain intermediatesShortened steroid intermediates

Hydroxylases and Other Modifying Enzymes

Following the initial side-chain cleavage, the formidable polycyclic steroid nucleus is targeted for destruction. This process is initiated by powerful hydroxylases that introduce oxygen atoms, destabilizing the ring structure and facilitating its opening.

A pivotal enzyme in steroid ring degradation is the 3-ketosteroid 9α-hydroxylase (KshAB), a two-component Rieske non-heme monooxygenase. nih.govnih.gov This enzyme, comprising an oxygenase component (KshA) and a reductase component (KshB), catalyzes the critical 9α-hydroxylation of the steroid core, which is the first step in opening the B-ring. nih.govnih.gov

Crucially, research has revealed that the physiological substrates for KshAB are not the free steroid acids but rather their coenzyme A (CoA) thioester derivatives. nih.gov The CoA thioester of this compound (termed 4-BNC-CoA) and its Δ1-dehydrogenated counterpart (1,4-BNC-CoA) are transformed by KshAB with significantly higher efficiency than their non-CoA-activated counterparts. nih.gov The apparent specificity constant (kcat/Km) of KshAB for these CoA thioester substrates is 20 to 30 times greater than for the corresponding 17-keto steroids, which were previously thought to be the primary substrates. nih.gov This demonstrates that the degradation of the cholesterol side chain and the steroid rings occur concurrently, with CoA activation being a prerequisite for efficient ring opening. nih.gov Modeling studies suggest that the CoA moiety binds in a pocket near the active site entrance, contributing to substrate specificity. nih.gov

Enzyme ComplexSubstrate TypeKey FindingSignificance
KshAB (KshA and KshB)CoA thioesters of steroid acids (e.g., 4-BNC-CoA, 1,4-BNC-CoA) nih.govShows significantly higher catalytic efficiency (20-30 fold) with CoA thioesters compared to non-activated steroids. nih.govIndicates that side-chain and ring degradation are concurrent and that CoA activation is critical for ring opening. nih.gov

Regulation of Enzymatic Activity

The expression of the genes encoding the enzymes for this compound metabolism is tightly controlled to ensure a coordinated response to the presence of steroids. In mycobacteria and related actinomycetes, this regulation is primarily managed by transcriptional repressors of the TetR family, notably KstR (Ketosteroid regulator) and KstR2. nih.govmdpi.commdpi.com

The KstR regulon typically controls the genes involved in the initial steps of cholesterol uptake, side-chain degradation, and the opening of the A and B rings. mdpi.commdpi.com The KstR2 regulon, on the other hand, generally governs the genes responsible for the subsequent degradation of the C and D rings. nih.govmdpi.com The de-repression of these regulons occurs when specific steroid catabolism intermediates bind to the KstR and KstR2 proteins, causing them to dissociate from the DNA and allowing transcription of the metabolic genes to proceed. nih.govmdpi.com For instance, CoA-derivatives of certain steroid acids have been identified as effector molecules for KstR. mdpi.com This intricate regulatory network ensures that the enzymatic machinery for steroid degradation is produced only when needed, conserving cellular resources.

Genetic and Molecular Biological Aspects

Gene Identification and Cloning for Relevant Enzymes

The biotransformation of natural sterols into C22 intermediates, including 3-Oxo-23,24-bisnorchol-4-en-22-oic acid, involves a cascade of enzymatic reactions. Research has focused on identifying and cloning the genes encoding these crucial enzymes, primarily from various Mycobacterium and Rhodococcus species.

Key enzymes in the pathway leading to C22 steroids have been identified. In Mycolicibacterium smegmatis, an aldolase (B8822740) encoded by the msSal gene (MSMEG_6561) has been shown to catalyze the retro-aldol elimination of acetyl-CoA from 22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA, producing 3-oxo-4-pregnene-20-carboxyl aldehyde (3-OPA). utep.eduresearchgate.net Subsequently, an aldehyde dehydrogenase named msRed, encoded by the msRed gene (MSMEG_6563), reduces 3-OPA to form the related C22 steroid 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC). utep.edunih.gov

Another critical enzyme is Hsd4A, a dual-function enzyme with both 17β-hydroxysteroid dehydrogenase and β-hydroxyacyl-CoA dehydrogenase activities, which directs metabolic flux towards C19 steroids. nih.govnih.gov The associated thiolase, FadA5, is also involved in this branch of the pathway. nih.gov In Mycolicibacterium neoaurum, a dual-function reductase called mnOpccR participates in the formation of 4-HBC from a CoA-thioesterified precursor. utep.edu

Furthermore, acyl-CoA synthetases are vital for activating the steroid side chain for degradation. The enzyme CasI from Rhodococcus jostii RHA1 has been identified as a steroid-22-oyl-CoA synthetase that specifically activates 3-oxo-23,24-bisnorchol-4-en-22-oate by ligating it to coenzyme A (CoA), forming its thioester derivative. csic.es This activation is a prerequisite for subsequent degradation steps.

Table 1: Identified Genes and Enzymes in Steroid Catabolism This table is interactive. You can sort and filter the data.

Gene Enzyme Name Source Organism Function Reference
msSal (MSMEG_6561) msSal Mycolicibacterium smegmatis Aldolase; converts 22-OH-BCN-CoA to 3-OPA utep.edu, researchgate.net
msRed (MSMEG_6563) msRed Mycolicibacterium smegmatis Aldehyde dehydrogenase; reduces 3-OPA to 4-HBC utep.edu, nih.gov
hsd4A Hsd4A Mycobacterium neoaurum, M. fortuitum Dual-function 17β-HSD/β-hydroxyacyl-CoA dehydrogenase nih.gov, nih.gov
fadA5 FadA5 Mycolicibacterium smegmatis, M. fortuitum Thiolase; involved in C19 steroid pathway utep.edu, nih.gov
CasI CasI Rhodococcus jostii RHA1 Steroid-22-oyl-CoA synthetase; activates 3-oxo-23,24-bisnorchol-4-en-22-oate csic.es
mnOpccR mnOpccR Mycolicibacterium neoaurum Dual-function reductase in 4-HBC formation utep.edu

Gene Deletion and Mutagenesis Studies to Elucidate Pathways

Gene knockout and mutagenesis studies have been instrumental in deciphering the complex, branching pathways of steroid catabolism. By deleting specific genes, researchers can block certain metabolic routes, leading to the accumulation of specific intermediates and thereby clarifying the function of the deleted gene's product.

To engineer a strain of M. smegmatis capable of producing 4-HBC, multiple genes that divert the metabolic flux away from the desired product were deleted. In one study, the genes kshB1 and kstD1, involved in steroid ring degradation, were knocked out. nih.gov To further channel intermediates towards C22 steroid production and away from C19 steroids like androst-4-ene-3,17-dione (AD), the hsd4A gene was also deleted. nih.gov This triple mutant strain (ΔkshB1, ΔkstD1, Δhsd4A) successfully accumulated significant quantities of 4-HBC from phytosterols (B1254722). nih.gov

In a similar effort using Mycobacterium fortuitum, researchers targeted genes to enhance the production of 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA). nih.gov Starting with a mutant lacking key 3-ketosteroid dehydrogenases (kstDs), they proceeded to knock out hsd4A. This deletion redirected the metabolic flux from the C19 pathway to the C22 pathway, dramatically increasing the yield of 9-OHBA. nih.gov A subsequent deletion of the fadA5 gene in this background further refined the pathway, increasing the selectivity for 9-OHBA to over 95%. nih.gov These studies highlight how Hsd4A and FadA5 are key enzymes controlling the branch point between C19 and C22 steroid synthesis. utep.edunih.gov

Table 2: Summary of Gene Deletion Studies This table is interactive. You can sort and filter the data.

Organism Deleted Gene(s) Accumulated Product Conclusion Reference
Mycolicibacterium smegmatis kshB1, kstD1, hsd4A 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC) Hsd4A diverts flux to C19 steroids; its deletion promotes C22 product formation. nih.gov
Mycobacterium fortuitum kstDs, hsd4A 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA) Hsd4A is a key enzyme controlling the C19 pathway. nih.gov
Mycobacterium fortuitum kstDs, hsd4A, fadA5 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA) FadA5 deletion further improves selectivity for the C22 product. nih.gov
Mycobacterium neoaurum hsd4A 23,24-bisnorcholenic steroids Confirmed Hsd4A as a dual-function enzyme critical for the C19 pathway. nih.gov

Heterologous Expression of Enzymes in Model Organisms

The functional characterization and biotechnological application of enzymes often rely on their expression in well-established model organisms, or "heterologous hosts," such as Escherichia coli. However, expressing complex mycobacterial enzymes, which are often part of large multi-protein complexes, can be challenging.

While many studies focus on genetic manipulation within Mycobacterium itself, some have explored expression in other hosts. For instance, subunits of mycobacterial enzyme complexes have been successfully expressed and purified from E. coli for characterization. The reductase component (EtnD) of the ethene monooxygenase from Mycobacterium was purified from E. coli to study its activity. researchgate.net In other work, several putative 3-hydroxyacyl-thioester dehydratases from M. tuberculosis were functionally expressed in a Saccharomyces cerevisiae mutant, demonstrating their enzymatic activity in a eukaryotic host. nih.gov

A powerful strategy combines gene deletion with overexpression. To boost the production of 4-HBC, researchers took the triple-mutant M. smegmatis strain (ΔkshB1, ΔkstD1, Δhsd4A) and further engineered it to overexpress the msSal and msRed genes. nih.govnih.gov This created a more efficient metabolic pathway, significantly increasing the final titer of 4-HBC and demonstrating that a combination of eliminating competing pathways and amplifying the desired one is highly effective. nih.govnih.gov

Table 3: Examples of Functional Enzyme Expression This table is interactive. You can sort and filter the data.

Expressed Gene(s) Host Organism Type of Expression Outcome Reference
msSal, msRed Mycolicibacterium smegmatis (triple mutant) Overexpression Increased production titer of 4-HBC from 9 g/L to 12.7 g/L. nih.gov, nih.gov
Rv0130, Rv3389c, etc. Saccharomyces cerevisiae (htd2Δ mutant) Heterologous Expression Confirmed the function of several M. tuberculosis proteins as dehydratases. nih.gov
etnD Escherichia coli Heterologous Expression Successful purification of the EtnD reductase subunit for biochemical analysis. researchgate.net
Alkene Monooxygenase Pseudomonas putida KT2440 Heterologous Expression Functional expression of a multi-component mycobacterial enzyme complex. researchgate.net

Transcriptional Regulation of Steroid Catabolic Operons

The expression of the numerous genes required for steroid catabolism is tightly controlled at the transcriptional level to ensure that the enzymes are produced only when their substrate is available. In mycobacteria, this regulation is primarily managed by repressors from the TetR family of transcription factors. nih.govresearchgate.net

Two key regulators, KstR and KstR2, control the majority of the cholesterol catabolic genes. researchgate.netnih.gov The KstR repressor (encoded by Rv3574 in M. tuberculosis) controls the expression of genes involved in the initial steps of cholesterol uptake and the degradation of the steroid side-chain and A/B rings. nih.govnih.gov KstR functions by binding to specific DNA operator sequences in the promoter regions of its target operons, blocking transcription. nih.gov

The repression by KstR is relieved in the presence of an inducer molecule. It was discovered that cholesterol itself is not the direct inducer. Instead, an early metabolic intermediate, 3-oxo-4-cholestenoic acid, or its CoA-thioesterified form (3-oxo-cholest-4-en-26-oyl-CoA), acts as the true inducer. utep.edunih.govnih.gov When the inducer binds to the KstR protein, it causes a conformational change in the repressor, which then dissociates from the DNA, allowing RNA polymerase to transcribe the catabolic genes. nih.gov

A second regulator, KstR2, controls the genes responsible for degrading the C/D rings of the steroid nucleus, which represents the "lower" part of the pathway. researchgate.netnih.gov The inducer for KstR2 is the CoA thioester of a downstream metabolite, 3aα-H-4α(3′-propanoate)-7aβ-methylhexahydro-1,5-indane-dione (HIP-CoA). nih.gov This sequential regulation ensures a coordinated and efficient breakdown of the complex steroid molecule, where the products of the early pathway induce the expression of genes for the later stages. researchgate.netnih.gov

Analytical Methodologies for Research on 3 Oxo 23,24 Bisnorchol 4 En 22 Oic Acid

Chromatographic Separation Techniques

Chromatographic techniques are fundamental for the isolation and quantification of 3-Oxo-23,24-bisnorchol-4-en-22-oic acid from fermentation broths and reaction mixtures. The choice of technique is often dictated by the complexity of the sample matrix and the required sensitivity and resolution.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of steroid compounds. In the context of related C22 steroid production, such as 9,22-dihydroxy-23,24-bisnorchol-4-en-3-one, from phytosterols (B1254722) by Mycobacterium fortuitum, HPLC is utilized to monitor substrate conversion and product formation mdpi.com. A typical HPLC setup for the analysis of these steroid intermediates would involve a reverse-phase column and a UV/visible detector.

For analytical purposes, samples are typically prepared by liquid-liquid extraction from the culture medium using a solvent like ethyl acetate. The organic extract is then evaporated, and the residue is redissolved in a suitable solvent, such as methanol, before injection into the HPLC system mdpi.com.

ParameterCondition
ColumnAgilent XDB-C18 (4.6 × 250 mm)
Mobile PhaseMethanol/Water (80:20, v/v)
Flow Rate0.8 mL/min
DetectionUV/Visible at 254 nm
Column Temperature40 °C

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful tool for the identification of volatile or derivatized non-volatile compounds. In the study of steroid metabolism in Mycolicibacterium smegmatis, GC/MS analysis is employed to identify various steroid compounds, including intermediates in the cholesterol side-chain degradation pathway.

Prior to GC/MS analysis, steroids are often derivatized to increase their volatility and thermal stability. The electron impact (EI) ionization mode is commonly used, which generates characteristic fragmentation patterns that serve as a molecular fingerprint for identification.

ParameterCondition
Gas ChromatographAgilent 7890A
Mass DetectorAgilent 5975C
Ionization ModeElectron Impact (EI) at 70 eV
Mass Rangem/z 50–550
ColumnHP-5MS (30 m × 0.25 mm i.d., 0.25 μm film thickness)
InjectorSplit ratio (20:1)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC/MS) offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, making it highly suitable for the analysis of complex biological samples. UPLC/MS methods have been developed for multi-steroid profiling, which can be adapted for the analysis of this compound medrxiv.orgresearchgate.netbham.ac.uk.

These methods often utilize a sub-2 µm particle column for rapid separation. The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification. For 3-keto-Δ4 steroids, post-column infusion of ammonium fluoride has been shown to significantly enhance ionization efficiency in positive ion mode medrxiv.orgresearchgate.netbham.ac.uk.

ParameterCondition
UPLC SystemWaters Acquity
Mass SpectrometerWaters Xevo® TQ-XS
ColumnPhenomenex Luna Omega C18
Mobile PhaseGradient of Water (0.1% formic acid) and Methanol
Ionization EnhancementPost-column infusion of Ammonium Fluoride (6 mmol/L)
Run TimeApproximately 5.5 minutes

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound and the identification of its metabolites.

Key structural features that would be confirmed by NMR include:

The α,β-unsaturated ketone in the A-ring.

The stereochemistry of the steroid nucleus.

The structure and attachment point of the carboxylic acid side chain.

NucleusExpected Chemical Shift Ranges (ppm)Key Correlations (2D NMR)
¹H0.5 - 2.5 (steroid backbone), 5.7 (vinylic proton at C4)HSQC (¹H-¹³C), COSY (¹H-¹H), HMBC (long-range ¹H-¹³C)
¹³C10 - 60 (aliphatic carbons), 124 (C4), 171 (C5), 170-180 (C22-carboxyl), 199 (C3-carbonyl)-

Mass spectrometry is a critical tool for identifying metabolites of this compound formed during microbial transformation. The fragmentation patterns observed in the mass spectrum provide valuable information about the molecular structure of the metabolites. In the context of sterol metabolism, mass spectrometry has been used to identify key intermediates in the degradation pathway nih.govresearchgate.netbiorxiv.orgnih.gov. For instance, the identification of precursor molecules like 3-oxo-4-pregnene-20-carboxyl aldehyde (3-OPA) has been crucial in understanding the biosynthesis of related C22 steroids nih.govresearchgate.netbiorxiv.orgnih.gov.

High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which aids in determining the elemental composition of unknown metabolites. Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can reveal further structural details.

Enzymatic Assays for Activity Determination

The biological activity of this compound, particularly its potential role as a modulator of steroid hormone receptors, can be elucidated through various enzymatic and cell-based assays. These assays are fundamental in determining the compound's efficacy and selectivity as a potential antagonist, particularly for the mineralocorticoid receptor (MR), a common target for structurally similar steroidal compounds.

A primary method for assessing the functional activity of a potential MR antagonist is the cell-based mineralocorticoid receptor transactivation assay. nih.gov This type of assay utilizes host cells, such as Chinese Hamster Ovary (CHO-K1) cells, that have been genetically engineered to stably express the ligand-binding domain of the mineralocorticoid receptor. nih.gov The assay measures the ability of a test compound to inhibit the transcriptional activation of the MR induced by an agonist, typically aldosterone. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by the agonist.

For instance, in a typical MR transactivation assay, the IC50 values of known mineralocorticoid receptor antagonists have been determined against aldosterone. While specific data for this compound is not available in the public domain, the table below illustrates the kind of data generated for other well-characterized antagonists.

CompoundIC50 (nM) vs. Aldosterone
Spironolactone24.2 - 66
Eplerenone970 - 990
FinerenoneData not available in provided context
Esaxerenone3.7
BR-462827.9

This table presents a compilation of IC50 values for various mineralocorticoid receptor antagonists as determined by cell-based transactivation assays. nih.govnih.gov The data for Spironolactone, Eplerenone, Esaxerenone, and BR-4628 demonstrate the range of potencies observed for different compounds that antagonize the mineralocorticoid receptor.

Another critical methodology involves receptor binding assays. These assays directly measure the affinity of a compound for the mineralocorticoid receptor. In a competitive binding assay, the test compound's ability to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the MR is quantified. While not strictly an "enzymatic" assay, it is a crucial biochemical assay for determining a compound's direct interaction with its target protein. The affinity is typically expressed as the inhibition constant (Ki) or as an IC50 value from the competition curve.

Furthermore, the selectivity of this compound would be investigated by performing similar transactivation or binding assays for other steroid hormone receptors, such as the androgen, progesterone (B1679170), and glucocorticoid receptors. nih.gov High selectivity for the mineralocorticoid receptor over other steroid receptors is a desirable characteristic for a potential therapeutic agent to minimize off-target side effects. nih.gov

While the aforementioned assays focus on receptor-mediated activity, other enzymatic assays could be relevant for understanding the metabolic fate of this compound. For example, its interaction with enzymes from the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, which are involved in steroid biosynthesis and metabolism, could be investigated. nih.gov These assays would determine if the compound is a substrate, inhibitor, or inducer of these enzymes, providing insights into its potential pharmacokinetic properties and drug-drug interactions.

In the context of its biosynthesis, the enzymatic conversion of related steroid precursors is also studied. For example, research on the production of the related C22 steroid synthon, 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC), in Mycolicibacterium smegmatis has identified key enzymes. These include the aldolase (B8822740) msSal, which catalyzes the retroaldol elimination of acetyl-CoA from 22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA to produce 3-oxo-4-pregnene-20-carboxyl aldehyde (3-OPA), and the aldehyde dehydrogenase msRed, which then reduces 3-OPA to 4-HBC. researchgate.netnih.gov Understanding these enzymatic pathways provides a basis for potential biotechnological production of such steroid intermediates.

The table below summarizes the key enzymes and their functions in the biosynthesis of a related C22 steroid.

EnzymeFunctionOrganism
msSal (Aldolase)Catalyzes the conversion of 22-hydroxy-3-oxo-cholest-4-ene-24-carboxyl-CoA to 3-oxo-4-pregnene-20-carboxyl aldehyde (3-OPA).Mycolicibacterium smegmatis
msRed (Aldehyde Dehydrogenase)Reduces 3-OPA to 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC).Mycolicibacterium smegmatis
msOpccR (Reductase)Also reduces 3-OPA to 4-HBC, but less efficiently than msRed.Mycolicibacterium smegmatis

This table details the enzymes involved in the biosynthetic pathway of 22-hydroxy-23,24-bisnorchol-4-ene-3-one in Mycolicibacterium smegmatis. researchgate.netnih.gov

Structural Biology and Computational Studies

Protein Structures of Enzymes Involved in its Metabolism (e.g., KstR Repressor)

The metabolism of 3-Oxo-23,24-bisnorchol-4-en-22-oic acid is intricately regulated at the genetic level, primarily by transcriptional repressors such as KstR (Ketosteroid-responsive Repressor). In Mycobacterium tuberculosis, cholesterol serves as a vital carbon source during infection, and the expression of genes responsible for its catabolism is controlled by KstR, a TetR family transcriptional repressor. nih.gov

The crystal structure of KstR from M. tuberculosis has been resolved both in its free form and in complex with its physiological ligands. nih.govnih.gov The active ligand is not the free acid itself, but its coenzyme A (CoA) thioester derivative, 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (commonly abbreviated as 4-BNC-CoA). nih.govebi.ac.ukebi.ac.uk

Upon binding 4-BNC-CoA, the KstR protein undergoes a significant conformational change. In the ligand-free state, the DNA-binding domain of KstR shows considerable variability in its position. However, when complexed with 4-BNC-CoA, the structure becomes highly ordered, and the DNA-binding domain is reoriented into a position that is unfavorable for binding to its operator DNA sequence. nih.govnih.gov This mechanism effectively releases the repressor from the DNA and allows the transcription of the cholesterol catabolism genes. nih.gov

The ligand-binding pocket of KstR accommodates the four intact steroid rings of the 4-BNC-CoA molecule. The structure reveals that the binding is stabilized by specific molecular interactions. nih.gov

Table 1: Key Enzymes in the Metabolism of this compound and Related Steroids

Enzyme NameAbbreviationFunctionOrganism Example
Ketosteroid-responsive RepressorKstRTranscriptional repressor of cholesterol catabolism genes.Mycobacterium tuberculosis
3-Ketosteroid 9α-hydroxylaseKshABOxygenase involved in steroid ring opening. ebi.ac.ukebi.ac.ukMycobacterium tuberculosis
Acyl-CoA SynthetaseCasIActivates C3 side chain steroids by adding CoA. ebi.ac.ukRhodococcus jostii RHA1
3,4-dihydroxy-9,10-seconandrosta-1,3,5(10)-trien-9,17-dione dioxygenaseHsaCExtradiol dioxygenase for A/B ring degradation. asm.orgRhodococcus jostii RHA1
β-hydroxyacyl-CoA dehydrogenaseHsd4AInvolved in sterol side-chain degradation. researchgate.netMycobacterium neoaurum

Enzyme-Substrate Docking and Interaction Analysis

Computational docking and structural analysis have elucidated the specific interactions between steroid metabolites and their target enzymes. For the KstR repressor, the binding of its ligand, 4-BNC-CoA, occurs within a defined ligand-binding pocket. nih.gov

The interactions are predominantly hydrophobic, with the four steroid rings of the ligand being sandwiched between helices α4, α5, α7, and α8 of the protein. A key polar interaction involves the 3-oxo group of the steroid, which forms hydrogen bonds with the amino acid residue Arginine-158 (Arg-158) and a coordinated water molecule. This specific hydrogen bond is crucial for ligand recognition and stabilization within the binding pocket. The binding of the ligand induces a strong quenching effect (up to 70%) on the intrinsic fluorescence of Tryptophan-164, a residue flanking the binding pocket, confirming the ligand's occupancy. nih.gov

Modeling studies have also been performed for other enzymes in the pathway. For instance, the CoA thioester of a related derivative, 3-oxo-23,24-bisnorchola-1,4-dien-22-oic acid (1,4-BNC-CoA), was modeled into the crystal structure of KshA, the terminal oxygenase component of 3-ketosteroid 9α-hydroxylase. This analysis suggested that the bulky CoA moiety binds in a pocket near the entrance of the active site channel, playing a potential role in substrate specificity. ebi.ac.uk

Kinetic studies provide further insight into enzyme-substrate interactions. The acyl-CoA synthetase CasI from Rhodococcus jostii RHA1, which activates steroid acids, shows high efficiency for 3-oxo-23,24-bisnorchol-4-en-22-oate. ebi.ac.uk

Table 2: Enzyme-Substrate Interaction and Kinetic Data

EnzymeSubstrateInteraction Details / Kinetic ParametersSource Organism
KstR3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA)Hydrophobic interactions with steroid rings; H-bond between 3-oxo group and Arg-158. IC₅₀ for DNA-binding inhibition = 25 nM. nih.govnih.govMycobacterium tuberculosis
CasI3-oxo-23,24-bisnorchol-4-en-22-oatekcat/Km = 2.4 × 10⁵ ± 0.1 × 10⁵ M⁻¹s⁻¹Rhodococcus jostii RHA1
KshA3-oxo-23,24-bisnorchola-1,4-dien-22-oyl-CoA (1,4-BNC-CoA)Docking suggests CoA binds at the active site entrance. Apparent Kₘ(O₂) = 90 ± 10 μM. ebi.ac.ukMycobacterium tuberculosis

Phylogenetic Analysis of Steroid-Metabolizing Enzymes

Phylogenetic analyses of the enzymes involved in steroid catabolism reveal deep evolutionary origins and diversification. Multilocus sequence analysis of key steroid degradation enzymes—such as KshA, HsaA (a monooxygenase), HsaC (a dioxygenase), and HsaD (a hydrolase)—demonstrates a clear evolutionary divergence between two major bacterial phyla: Actinobacteria and Proteobacteria. asm.orgresearchgate.net

The phylogenetic tree of these concatenated enzymes shows two distinct clades corresponding to these phyla. asm.orgresearchgate.net This suggests that the steroid degradation pathway may have evolved vertically within these groups, or that a horizontal gene transfer event occurred early in their evolution, followed by subsequent diversification. researchgate.net

Within the Actinobacteria, the enzymes form further subclades that often correspond to the type of steroid they metabolize, such as cholesterol or cholate (B1235396). This indicates that the enzymes have adapted and specialized to handle different steroid substrates. A similar, though less defined, pattern is observed in Proteobacteria, where proteins from alpha-, beta-, and gammaproteobacteria show relatedness, with alphaproteobacterial enzymes forming a coherent subclade. asm.org

The broad distribution of these steroid degradation genes across diverse environments, including soil, marine ecosystems, and host-associated settings, underscores the global ecological importance of bacterial steroid metabolism. nih.govasm.org The identification of these pathways in 17 bacterial genera not previously known to be steroid degraders highlights that the taxonomic and biochemical diversity of these enzymes has been largely underestimated. asm.orgnih.gov

Table 3: Phylogenetic Clades of Key Steroid Degradation Enzymes (KshA, HsaA, HsaC, HsaD)

Phylogenetic CladeSubcladesRepresentative Genera
ActinobacteriaCholesterol catabolism, Cholate catabolismMycobacterium, Rhodococcus, Gordonia
ProteobacteriaAlphaproteobacteria, Beta- and GammaproteobacteriaSphingomonas, Comamonas, Pseudomonas

Applications in Biotechnological Production of Steroid Synthons

Metabolic Engineering of Microorganisms for Enhanced Production of Intermediates

A significant challenge in the biotechnological production of steroid synthons is the frequent co-production of both C19 and C22 steroids. researchgate.net This occurs because the microbial degradation of the sterol side chain can proceed through two distinct metabolic branches: the AD sub-pathway, yielding C19 steroids, and the sub-pathway leading to C22 steroids like 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC). researchgate.netresearchgate.net To enhance the production of specific C22 intermediates, metabolic engineering of producer strains is essential.

Researchers have successfully engineered strains of Mycolicibacterium to accumulate desired C22 precursors by strategically modifying their metabolic pathways. A primary strategy involves blocking the competing C19 pathway. This is often achieved by deleting the gene hsd4A, which encodes a 17-beta-hydroxysteroid dehydrogenase responsible for directing metabolic flux towards AD formation. mdpi.comnih.gov For instance, deleting hsd4A in a Mycolicibacterium smegmatis strain producing AD redirected the metabolic flow to produce 4-HBC. nih.govnih.gov Similarly, inactivating the hsd4A gene in Mycobacterium fortuitum shifted production from primarily C19 steroids to an accumulation of 81.47% 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA), a valuable C22 synthon. mdpi.com

To further increase the yield of C22 steroids, the metabolic flux towards the target product is enhanced by overexpressing key enzymes in the desired pathway. In one study, the overexpression of the genes msSal (encoding an aldolase) and msRed (encoding an aldehyde dehydrogenase) in an engineered M. smegmatis mutant led to a significant increase in 4-HBC production, reaching a titer of 12.7 g/L. nih.govnih.gov These enzymes catalyze the final steps in the conversion of a sterol intermediate to 4-HBC. researchgate.netnih.gov

Below is a table summarizing key genetic modifications in microorganisms to enhance C22 steroid intermediate production.

MicroorganismGenetic ModificationTarget IntermediateResultReference
Mycolicibacterium smegmatisDeletion of kshB1, kstD1, hsd4A4-HBCAccumulation of 9 g/L of 4-HBC from 14 g/L of phytosterols (B1254722). nih.govnih.gov
Mycolicibacterium smegmatisDeletion of hsd4A; Overexpression of msSal and msRed4-HBCProduction titer increased to 12.7 g/L with a productivity of 0.185 g/L·h⁻¹. nih.govnih.gov
Mycobacterium fortuitumDeletion of hsd4A9-OHBAMetabolic flux shifted to produce 81.47% 9-OHBA. mdpi.com
Mycobacterium fortuitumDeletion of hsd4A and fadA59-OHBAC19 byproduct (9-OHAD) was reduced, and the proportion of 9-OHBA reached 95.13%. mdpi.com
Mycobacterium neoaurumDeletion of kasB4-HBC4-HBC yield improved by 37.5% (from 6.4 to 8.8 g/L). nih.gov

Utilization of 3-Oxo-23,24-bisnorchol-4-en-22-oic Acid as a Precursor

This compound (also referred to as 4-BNC) is a naturally formed intermediate during the bacterial catabolism of cholesterol and phytosterols. nih.govebi.ac.uk For it to be further metabolized, it must first be activated. This activation step is carried out by acyl-CoA synthetases, which convert the steroid acid into its corresponding coenzyme A (CoA) thioester, 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA). ebi.ac.ukebi.ac.uk

Once activated, 4-BNC-CoA serves as a crucial precursor for subsequent enzymatic modifications. Research on Mycobacterium tuberculosis has identified 4-BNC-CoA as a physiological substrate for the enzyme 3-ketosteroid 9α-hydroxylase (KshAB). ebi.ac.ukebi.ac.uk This enzyme is a Rieske monooxygenase that introduces a hydroxyl group at the C9 position of the steroid nucleus. nih.govebi.ac.uk The 9α-hydroxylation is a critical transformation for the synthesis of high-value corticosteroids, which have wide-ranging anti-inflammatory applications. nih.govwikipedia.org The finding that KshAB acts on a side-chain-degraded intermediate like 4-BNC-CoA indicates that in these bacteria, the degradation of the sterol side chain and the modification of the steroid rings can occur concurrently. ebi.ac.uk

The table below details the enzymes involved in the activation and subsequent conversion of this compound.

PrecursorEnzymeProductFunction of ConversionReference
This compoundAcyl-CoA Synthetase (e.g., CasI)3-Oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA)Activation of the steroid acid for further metabolism. ebi.ac.uk
3-Oxo-23,24-bisnorchol-4-en-22-oyl-CoA (4-BNC-CoA)3-Ketosteroid 9α-hydroxylase (KshAB)9α-Hydroxy-3-oxo-23,24-bisnorchol-4-en-22-oyl-CoAIntroduction of a 9α-hydroxyl group, a key step for producing corticosteroid precursors. ebi.ac.ukebi.ac.uk

Strategies for Improving Product Yields in Biotransformation Processes

Maximizing the efficiency and yield of steroid biotransformations is a primary goal for industrial applications. era-learn.eu Several strategies are employed to overcome process limitations, ranging from genetic modification of the biocatalyst to optimization of the fermentation environment.

One of the most effective strategies is the rational metabolic engineering of the production strains, as detailed in section 7.1. By eliminating competing metabolic pathways, the carbon flux can be channeled more efficiently toward the desired product. The deletion of the fadA5 gene in a hsd4A-deficient strain of M. fortuitum further blocked the C19 pathway, increasing the selectivity for the C22 steroid 9-OHBA to over 95%. mdpi.com

Another key genetic strategy is the overexpression of rate-limiting enzymes in the target biosynthetic pathway. As noted previously, overexpressing the aldolase (B8822740) (msSal) and reductase (msRed) enzymes in M. smegmatis boosted the final titer of 4-HBC by over 40% compared to the parent strain lacking this overexpression. nih.govnih.gov

A significant rate-limiting factor in steroid bioconversion is the low water solubility of the phytosterol substrates, which limits their transport across the complex mycobacterial cell wall. mdpi.comnih.gov To address this, one innovative strategy involves modifying the cell wall itself to enhance permeability. Researchers demonstrated that deleting the kasB gene, which is involved in the synthesis of mycolic acids in the cell wall of Mycobacterium neoaurum, significantly enhanced the uptake of sterols. This modification resulted in a 37.5% improvement in the final yield of 4-HBC after 120 hours of biotransformation. nih.gov

The table below summarizes various strategies implemented to improve product yields in steroid biotransformation.

StrategyMethodExampleReported ImprovementReference
Blocking Competing Pathways Gene deletionDeletion of hsd4A and fadA5 in M. fortuitumIncreased selectivity of 9-OHBA to 95.13% by minimizing C19 byproducts. mdpi.com
Overexpression of Key Enzymes Gene overexpressionOverexpression of msSal and msRed in M. smegmatisIncreased 4-HBC titer from 9 g/L to 12.7 g/L. nih.govnih.gov
Enhancing Substrate Uptake Cell wall engineeringDeletion of kasB in M. neoaurumIncreased 4-HBC yield by 37.5% (from 6.4 to 8.8 g/L). nih.gov
Improving Substrate Solubility Medium optimizationAddition of surfactants (e.g., Tween-80) or cyclodextrins.Overcomes low substrate concentration and improves contact with microorganisms. mdpi.comresearchgate.net
Reducing Product Inhibition Mutagenesis, genetic engineering, process optimizationProject goal for Syntheroids consortium.Aims to develop more robust and efficient bioprocesses for C22-steroids. era-learn.eu

Future Research Directions and Unexplored Avenues

Elucidation of Remaining Unknown Biochemical Steps

The bacterial degradation of the complex steroid ring system and its aliphatic side chain is a marvel of microbial metabolism. Although the general framework of cholesterol and other sterol degradation via a β-oxidation-like process is established, several enzymatic steps, particularly in the later stages involving C22 intermediates like 3-Oxo-23,24-bisnorchol-4-en-22-oic acid, are still not fully characterized. rsc.orgnih.govnih.gov

One of the significant knowledge gaps lies in the complete enzymatic cascade that follows the formation of this compound. While it is known that this acid is activated to its coenzyme A (CoA) thioester, 3-oxo-23,24-bisnorchol-4-en-22-oyl-CoA, the subsequent enzymes that carry out the final cleavage of the propionyl-CoA unit from the steroid nucleus are not all fully identified and characterized. nih.gov The process is believed to involve a series of hydratases, dehydrogenases, and thiolases, but the specific enzymes and their precise sequence of action in all steroid-degrading bacteria remain an active area of research. nih.govacs.orgchemrxiv.org

Furthermore, the degradation of the C and D rings of the steroid nucleus, which occurs after the initial opening of the A and B rings, is a complex process with many as-yet-unknown reactions. nih.gov Understanding how the cell dismantles these recalcitrant cyclic structures after the side chain has been shortened to the C22 acid level is crucial for a complete picture of steroid catabolism.

Recent studies have begun to shed light on these once-enigmatic steps. For instance, research in Mycolicibacterium smegmatis has highlighted that even well-studied pathways have unknown facets, and the enzymes responsible for certain transformations in the C22 pathway have only recently been identified. nih.gov

Discovery of Novel Enzymes and Pathways

The quest to fully understand the metabolism of this compound and related compounds continues to yield novel enzymes with unique catalytic capabilities. These discoveries are not only fundamentally important for microbiology but also offer new tools for biocatalysis and synthetic biology. rsc.org

A prime example of a recent discovery is the identification of a novel steroid aldolase (B8822740) in Mycolicibacterium smegmatis. This enzyme, encoded by the MSMEG_6561 gene, is responsible for the retroaldol elimination of acetyl-CoA from a C24 steroid intermediate to produce a C22 aldehyde, a direct precursor to compounds related to this compound. nih.gov This discovery filled a significant gap in the understanding of how C22 synthons are generated in these bacteria.

The characterization of acyl-CoA synthetases that act on steroid acids of varying side-chain lengths has also been a fruitful area of research. For example, CasI from Rhodococcus jostii RHA1 has been identified as a steroid-22-oyl-CoA synthetase with a high affinity for 3-oxo-23,24-bisnorchol-4-en-22-oate. nih.govnih.govnih.gov The ongoing phylogenetic analysis of these enzymes promises to uncover more synthetases with novel substrate specificities, potentially revealing alternative or previously unknown metabolic routes for steroid side-chain degradation. nih.govnih.gov

Furthermore, the diversity of enzymes like the MaoC family of enoyl-CoA hydratases, which are involved in the β-oxidation of the steroid side chain, suggests that there may be as-yet-undiscovered hydratases with unique stereospecificities or substrate preferences. nih.gov The characterization of these novel enzymes will be critical for a complete understanding of the metabolic fate of this compound and for the development of new biotechnological processes.

Advanced Metabolic Engineering for Tailored Steroid Production

The microbial transformation of sterols into valuable steroid synthons is a cornerstone of the pharmaceutical industry. This compound and its derivatives are C22 intermediates that are particularly valuable for the synthesis of progesterone (B1679170) and corticosteroids. chemrxiv.org Advanced metabolic engineering strategies are being developed to harness and optimize the bacterial pathways that produce these compounds.

A key strategy in this field is the targeted gene knockout of competing metabolic pathways to channel the flux of intermediates towards the desired product. For example, by deleting the genes for enzymes that further degrade the C22 side chain or that initiate the degradation of the steroid nucleus, researchers can create microbial cell factories that accumulate specific C22 steroids. chemrxiv.org

Recent research in Mycobacterium fortuitum has demonstrated the successful production of 9,22-dihydroxy-23,24-bisnorchol-4-ene-3-one (9-OHBA), a valuable C22 steroid, by knocking out key enzymes in the competing C19 metabolic pathway, such as Hsd4A and FadA5. chemrxiv.org These studies provide a clear roadmap for how similar strategies could be employed to specifically accumulate this compound or its immediate derivatives.

Furthermore, the overexpression of key enzymes in the desired pathway can significantly enhance product yields. For instance, overexpressing the newly discovered steroid aldolase (msSal) and a specific reductase (msRed) in M. smegmatis led to a substantial increase in the production of 22-hydroxy-23,24-bisnorchol-4-ene-3-one (4-HBC). nih.govnih.gov This approach could be adapted to optimize the production of this compound by overexpressing the relevant acyl-CoA synthetases and other upstream enzymes.

The future of tailored steroid production will likely involve a combination of these strategies, along with the use of sophisticated synthetic biology tools to fine-tune gene expression and enzyme activity, ultimately leading to highly efficient and specific microbial cell factories for a wide range of valuable steroid intermediates.

Theoretical Insights into Catalytic Mechanisms

A deeper understanding of the catalytic mechanisms of the enzymes that interact with this compound is crucial for rational enzyme engineering and the design of specific inhibitors. Theoretical and computational approaches, such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations, are becoming increasingly powerful tools for elucidating these mechanisms at an atomic level.

For enzymes like the acyl-CoA synthetases, molecular docking studies can help to predict how this compound binds within the active site and which amino acid residues are critical for substrate recognition and catalysis. nih.govoatext.comresearchgate.net Such studies have been successfully applied to other acyl-CoA synthetases and provide a framework for investigating the steroid-specific enzymes. nih.gov

The catalytic mechanism of 3-ketosteroid 9α-hydroxylase (KshAB), a key enzyme that acts on the CoA-thioester of this compound, is another area where theoretical studies can provide significant insights. researchgate.netnih.govnih.gov Understanding how this Rieske oxygenase achieves its specific hydroxylation of the steroid nucleus is of great interest for both fundamental science and for the development of inhibitors that could have therapeutic applications, for example, in the context of Mycobacterium tuberculosis infection. researchgate.netnih.gov

Similarly, computational studies of the MaoC-like hydratases can illuminate the structural basis for their substrate specificity and the mechanism of water addition to the enoyl-CoA substrate. nih.govnih.gov The crystal structures of some of these enzymes have been solved, providing a solid foundation for theoretical investigations into their catalytic cycles. nih.govnih.gov

By combining experimental data with these powerful computational techniques, researchers can build detailed models of enzyme function, paving the way for the rational design of more efficient biocatalysts for steroid transformations and the development of novel therapeutic agents targeting these unique metabolic pathways.

常见问题

Basic: What synthetic methodologies are established for producing 3-Oxo-23,24-bisnorchol-4-en-22-oic acid, and how are diastereomeric mixtures resolved?

Answer:
The compound can be synthesized from precursor aldehydes such as 3-oxo-23,24-dinorchol-4-en-22-al via a multi-step route involving cyanohydrin silyl ether intermediates. For example, a diastereomeric mixture (55:45) of hydroxy acids was synthesized in three steps, with full characterization via NMR spectroscopy to confirm stereochemical outcomes . Diastereomers are resolved using chromatographic techniques (e.g., HPLC or column chromatography), and structural assignments rely on coupling constants in 1H^1H-NMR spectra and NOE experiments to distinguish between epimers .

Basic: Which spectroscopic techniques are critical for structural elucidation of this compound, particularly regarding ring and side-chain conformation?

Answer:

  • 1H^1H- and 13C^{13}C-NMR : Used to identify carbonyl groups (3-oxo, 22-oic acid) and olefinic protons (C4 double bond). Key signals include downfield shifts for the α,β-unsaturated ketone (δ ~5.7 ppm for C4-H) and carboxylic acid protons (δ ~12 ppm) .
  • IR Spectroscopy : Confirms carboxylic acid (broad O-H stretch ~2500–3000 cm1^{-1}) and ketone (C=O stretch ~1700 cm1^{-1}).
  • Mass Spectrometry (MS) : High-resolution MS validates molecular formula (e.g., C23_{23}H30_{30}O3_3) and fragmentation patterns .

Advanced: How do bacterial strains like Rhodococcus rhodochrous and Mycobacterium tuberculosis degrade or modify this compound, and what genetic tools optimize its production?

Answer:

  • Enzymatic Degradation : In M. tuberculosis, the Rieske monooxygenase KshAB catalyzes 9α-hydroxylation of this compound-CoA thioesters (4-BNC-CoA), a key step in cholesterol catabolism. KshAB exhibits a 20–30× higher specificity (kcat/Kmk_{cat}/K_m) for CoA thioesters than non-esterified substrates .
  • Genetic Engineering : Deletion of 9α-hydroxylase genes in Rhodococcus (e.g., strain RG32) blocks downstream degradation, leading to accumulation of this compound and its 1,4-diene analog (1,4-BNC) .

Advanced: How do structural studies of KshAB inform substrate specificity for CoA thioesters of this compound?

Answer:
X-ray crystallography of KshAB bound to 1,4-BNC-CoA reveals that the CoA moiety occupies a hydrophobic pocket near the enzyme’s active site, stabilizing substrate orientation. Mutagenesis of residues in this pocket (e.g., Phe298, Trp388) disrupts binding, confirming their role in substrate recognition. Comparative kinetics show KmK_m values of 90 ± 10 μM for 1,4-BNC-CoA, aligning with other cholesterol catabolic oxygenases .

Advanced: How can contradictions in stereochemical assignments of synthetic derivatives be resolved?

Methodology:

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) to separate enantiomers.
  • X-ray Crystallography : Definitive determination of absolute configuration via crystal structure analysis, as applied to compound 9 in J. Braz. Chem. Soc. studies .
  • Dynamic NMR : Monitor temperature-dependent coalescence of diastereomeric proton signals to assess interconversion barriers .

Basic: What biological activities or metabolic roles are associated with this compound in microbial systems?

Answer:
It serves as an intermediate in cholesterol catabolism, particularly in pathogenic bacteria like M. tuberculosis, where its degradation is linked to virulence. In engineered Rhodococcus strains, accumulation of this compound indicates blocked 9α-hydroxylation, a bottleneck in steroid ring cleavage .

Advanced: What experimental designs are used to study concurrent side-chain and ring degradation of cholesterol derivatives like this compound?

Methodology:

  • Isotopic Labeling : Track 13C^{13}C-cholesterol incorporation into this compound via GC-MS to map degradation pathways.
  • Enzyme Coupling Assays : Combine KshAB with Δ1-ketosteroid dehydrogenase (KstD) to measure B-ring cleavage activity, which is 8× higher for CoA thioesters than ketones .
  • Mutant Complementation : Restore degradation activity in cyp125-deficient Rhodococcus strains to confirm gene function .

Basic: What are the key challenges in synthesizing enantiomerically pure derivatives of this compound?

Answer:
Epimerization at C22 during synthesis (e.g., via keto-enol tautomerism) can lead to diastereomeric mixtures. Steric hindrance from the norcholane skeleton complicates asymmetric catalysis. Solutions include using chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .

Advanced: How do computational models (e.g., molecular docking) predict interactions between this compound and bacterial enzymes?

Answer:
Docking studies with KshAB (PDB: 4XBM) model the CoA thioester’s carboxyl group interacting with Arg129 and Tyr331, while the steroid core aligns with hydrophobic residues (Phe298, Trp388). Free-energy perturbation calculations quantify binding affinities, guiding mutagenesis experiments .

Advanced: What analytical strategies address discrepancies in quantifying trace metabolites co-eluting with this compound?

Methodology:

  • LC-MS/MS with MRM : Use multiple reaction monitoring to isolate specific ion transitions (e.g., m/z 353 → 309 for 4-BNC).
  • Derivatization : Convert carboxylic acids to methyl esters via BF3_3-MeOH to improve GC-MS sensitivity .
  • Standard Addition : Spike samples with deuterated analogs (e.g., d4_4-4-BNC) to correct for matrix effects .

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